molecular formula C20H27N3O2 B2512091 N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-phenylpropanamide CAS No. 1049364-19-3

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-phenylpropanamide

Cat. No.: B2512091
CAS No.: 1049364-19-3
M. Wt: 341.455
InChI Key: RSUQYHCKZNBADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-phenylpropanamide is a complex organic compound that features a pyrrole ring, a morpholine ring, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-phenylpropanamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and an appropriate leaving group on the pyrrole derivative.

    Formation of the Phenylpropanamide Moiety: This step involves the acylation of the pyrrole-morpholine intermediate with a phenylpropanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenylpropanamide moiety, depending on the leaving groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-phenylpropanamide can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets such as enzymes or receptors, which could lead to the discovery of new therapeutic agents.

Industry

In the materials science field, this compound could be used in the development of new polymers or as a component in specialty coatings and adhesives due to its structural properties.

Mechanism of Action

The mechanism by which N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-phenylpropanamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-phenylacetamide: Similar structure but with an acetamide group instead of a propanamide.

    N-(2-(1-methyl-1H-pyrrol-2-yl)-2-piperidinoethyl)-3-phenylpropanamide: Contains a piperidine ring instead of a morpholine ring.

    N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-phenylbutanamide: Features a butanamide group instead of a propanamide.

Uniqueness

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-phenylpropanamide is unique due to the combination of

Properties

IUPAC Name

N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-22-11-5-8-18(22)19(23-12-14-25-15-13-23)16-21-20(24)10-9-17-6-3-2-4-7-17/h2-8,11,19H,9-10,12-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUQYHCKZNBADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)CCC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.